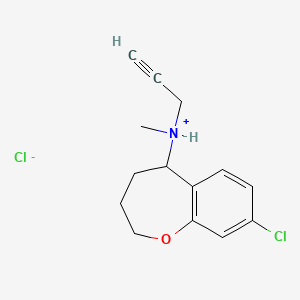

1-Benzoxepin-5-amine, 2,3,4,5-tetrahydro-8-chloro-N-methyl-N-2-propynyl-, hydrochloride

CAS No.: 37483-80-0

Cat. No.: VC18408893

Molecular Formula: C14H17Cl2NO

Molecular Weight: 286.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 37483-80-0 |

|---|---|

| Molecular Formula | C14H17Cl2NO |

| Molecular Weight | 286.2 g/mol |

| IUPAC Name | (8-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-methyl-prop-2-ynylazanium;chloride |

| Standard InChI | InChI=1S/C14H16ClNO.ClH/c1-3-8-16(2)13-5-4-9-17-14-10-11(15)6-7-12(13)14;/h1,6-7,10,13H,4-5,8-9H2,2H3;1H |

| Standard InChI Key | JNWQABFLROTXCL-UHFFFAOYSA-N |

| Canonical SMILES | C[NH+](CC#C)C1CCCOC2=C1C=CC(=C2)Cl.[Cl-] |

Introduction

Chemical Structure and Nomenclature

The IUPAC name 8-chloro-N-methyl-N-prop-2-ynyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride systematically describes its structure:

-

A benzoxepin core (a seven-membered oxygen-containing heterocycle fused to a benzene ring).

-

2,3,4,5-Tetrahydro reduction of the oxepin ring, yielding a partially saturated system.

-

8-Chloro substitution on the benzene ring.

-

N-methyl and N-propynyl groups attached to the amine at position 5.

The SMILES notation (CN(CC#C)C1CCCOC2=C1C=CC(=C2)Cl) and InChI key (ZQWCYPIZJFMIAP-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereoelectronic features .

Synthesis and Manufacturing

The synthesis of this compound aligns with methodologies developed for analogous benzoxepines. Key steps include:

Diastereoselective Reduction

The patent US4831167A outlines a two-stage reduction process for synthesizing tetrahydro-benzoxepin amines:

-

Hydrogenation of the 3,4-double bond in 3-amino-1-benzoxepin-5(2H)-ones using Raney nickel or sodium cyanoborohydride in weakly acidic conditions.

-

Reduction of the 5-keto group to a hydroxyl group via hydride agents (e.g., sodium borohydride).

For the target compound, the propynyl group is introduced during functionalization of the amine. Reaction conditions critical for diastereoselectivity include:

This process achieves >90% cis-diastereomer purity, minimizing the need for costly chromatographic separations .

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 286.2 g/mol |

| CAS Number | 37483-80-0 |

| Solubility | Likely polar aprotic solvents (DMF, DMSO) |

| Stability | Hydrochloride salt enhances stability |

The hydrochloride salt improves aqueous solubility, a common strategy for amine-containing pharmaceuticals.

Pharmacological and Toxicological Profile

While direct studies on this compound are sparse, benzoxepines are explored for:

-

Central nervous system (CNS) modulation: Structural analogs interact with serotonin and dopamine receptors.

-

Anticancer activity: Planar heterocycles may intercalate DNA or inhibit kinases.

Acute Toxicity

A related compound, 1-benzoxepin-5-amine, 2,3,4,5-tetrahydro-8-chloro-N-methyl-N-2-propenyl-, hydrochloride (CAS No. 37761), exhibits an LD of 90 mg/kg (intravenous, mice). Propynyl substitution may alter toxicity due to increased metabolic stability compared to propenyl analogs .

Analytical Characterization

Predicted Collision Cross-Sections (CCS)

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H] | 250.09932 | 155.4 |

| [M+Na] | 272.08126 | 166.4 |

| [M-H] | 248.08476 | 152.3 |

These CCS values, predicted via machine learning models, aid in mass spectrometry-based identification .

Applications and Future Directions

-

Drug Discovery: The benzoxepine scaffold’s rigidity and hydrogen-bonding capacity make it a candidate for CNS-targeted therapies.

-

Chemical Biology: Propynyl groups enable click chemistry modifications for proteomic studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume